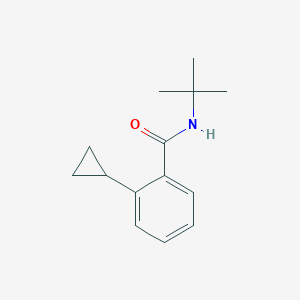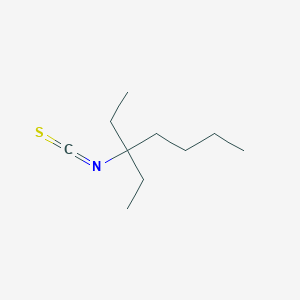![molecular formula C13H12N2O2 B15171664 methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate CAS No. 920009-90-1](/img/structure/B15171664.png)
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a chemical compound that features an imidazole ring attached to a benzoate ester via an ethenyl linkage. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethenyl Linkage Formation: The ethenyl linkage is introduced by reacting the imidazole derivative with an appropriate alkyne under mild conditions, often using a microwave-assisted protocol.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ethenyl linkage to an ethyl linkage.
Substitution: Formation of substituted benzoates and imidazole derivatives.
科学的研究の応用
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell division, leading to its biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the ethenyl linkage.
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the methyl ester group.
Imidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is unique due to its specific combination of an imidazole ring, ethenyl linkage, and benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
920009-90-1 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15) |
InChIキー |
DVAWXVQOWZQXFX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
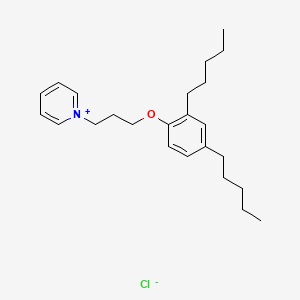
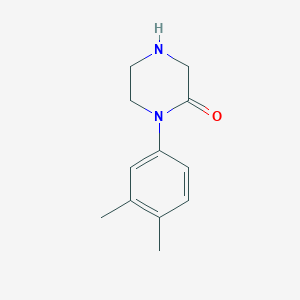
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)

![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
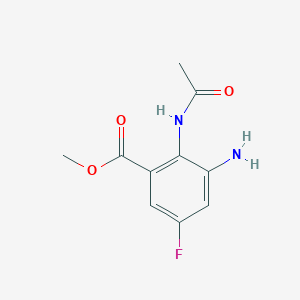
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
